molecular formula C18H19ClN2O4S B4650357 4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)benzamide

4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)benzamide

Cat. No. B4650357
M. Wt: 394.9 g/mol
InChI Key: PEQITFSUYFOTOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)benzamide is a synthetic compound that has gained significant attention in the scientific community due to its potential use in drug development. This compound belongs to the class of benzamide derivatives and has shown promising results in various scientific studies.

Mechanism of Action

The exact mechanism of action of 4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins involved in cell growth and proliferation. The compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. This inhibition leads to the activation of tumor suppressor genes and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
Studies have shown that 4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)benzamide has several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. The compound has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases. Additionally, it has been found to have low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)benzamide is its potential use in drug development. The compound has shown promising results in various scientific studies and has low toxicity and high selectivity towards cancer cells. However, one of the limitations of this compound is its limited solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound.

Future Directions

There are several future directions for the research and development of 4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)benzamide. One potential direction is to investigate its potential use in combination therapy with other anticancer drugs. Another direction is to explore its use in the treatment of other diseases, such as inflammatory and autoimmune diseases. Additionally, more research is needed to fully understand the mechanism of action and potential side effects of this compound. Overall, the potential of 4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)benzamide in drug development makes it an exciting area of research for the future.

Scientific Research Applications

The potential use of 4-[allyl(methylsulfonyl)amino]-N-(3-chloro-4-methoxyphenyl)benzamide in drug development has been extensively studied. It has been shown to have anticancer properties and can induce apoptosis in cancer cells. The compound has also been found to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and prostate cancer. Additionally, it has been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases.

properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-4-[methylsulfonyl(prop-2-enyl)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O4S/c1-4-11-21(26(3,23)24)15-8-5-13(6-9-15)18(22)20-14-7-10-17(25-2)16(19)12-14/h4-10,12H,1,11H2,2-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEQITFSUYFOTOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)N(CC=C)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-4-[(methylsulfonyl)(prop-2-en-1-yl)amino]benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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